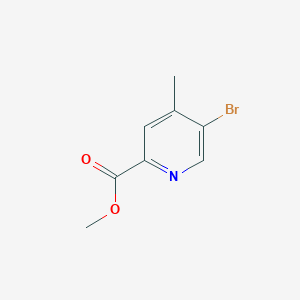

Methyl 5-bromo-4-methylpicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-4-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-7(8(11)12-2)10-4-6(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUFTWCRMKYPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718277 | |

| Record name | Methyl 5-bromo-4-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-06-6 | |

| Record name | 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-4-methylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 5-bromo-4-methylpicolinate: A Versatile Scaffold in Modern Drug Discovery

Introduction: Identifying a Privileged Building Block

In the landscape of medicinal chemistry and organic synthesis, certain molecular frameworks consistently emerge as foundational to the development of novel, high-value compounds. Methyl 5-bromo-4-methylpicolinate is a premier example of such a scaffold. As a substituted pyridine derivative, it belongs to the picolinate family, which is recognized as a "privileged structure" in drug discovery.[1] This guide provides an in-depth analysis of its chemical properties, core applications, and the strategic rationale behind its use, particularly in the synthesis of targeted therapeutics for researchers, scientists, and drug development professionals.

The utility of this compound stems from its unique trifecta of functional components: a pyridine ring that acts as a robust bioisostere, a strategically placed bromine atom that serves as a versatile handle for carbon-carbon bond formation, and a methyl ester group that allows for further functionalization.[2] This combination provides chemists with a powerful tool to generate diverse molecular libraries and systematically explore structure-activity relationships (SAR).

| Core Molecular Data | |

| IUPAC Name | methyl 5-bromo-4-methyl-2-pyridinecarboxylate[3] |

| CAS Number | 886365-06-6[4] |

| Molecular Formula | C₈H₈BrNO₂[4] |

| Molecular Weight | 230.06 g/mol [4] |

| Physical Form | Solid |

| Purity | Typically ≥96%[4] |

Section 1: The Strategic Importance of the Picolinate Scaffold

The picolinate core (pyridine-2-carboxylic acid) is not merely a passive framework; its inherent electronic and steric properties make it an active participant in molecular recognition. Its nitrogen atom and carbonyl group can act as hydrogen bond acceptors, while the pyridine ring itself can engage in π-stacking interactions. This makes the scaffold ideal for interacting with the ATP-binding pockets of various enzymes, most notably protein kinases, which are critical targets in oncology.[1]

Furthermore, the carboxylate moiety of the picolinate core can function as a metal-binding pharmacophore (MBP). This characteristic is being explored in the development of inhibitors for enzymes like metallo-β-lactamases (MBLs), such as New Delhi Metallo-β-lactamase (NDM-1), a key driver of antibiotic resistance.[2] In this context, the picolinate can chelate the Zn(II) ions within the enzyme's active site, disrupting its catalytic function.[2] The strategic placement of substituents on this ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting inhibitor candidates.[1]

Section 2: Key Synthetic Transformations & Methodologies

The synthetic versatility of this compound is anchored by two primary reactive sites, allowing for orthogonal chemical modifications.

The Bromine Atom: A Gateway to Complexity via Cross-Coupling

The bromine atom at the 5-position is the molecule's most powerful feature for scaffold elaboration. It serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][5] This reaction enables the formation of a new carbon-carbon bond, typically with an aryl or heteroaryl boronic acid, to construct complex biaryl structures.[6][7] Such structures are fundamental to many kinase inhibitors, where one aromatic system anchors the molecule in the hinge region of the kinase and the other explores adjacent pockets to enhance potency and selectivity.[5]

This protocol is a generalized framework. Specific conditions, including catalyst, base, and solvent, may require optimization for different substrates.

-

Reagent Preparation: In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.02-0.05 eq).

-

Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 v/v).[8]

-

Reaction: Heat the mixture with stirring at a temperature ranging from 85 °C to 95 °C.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired biaryl compound.[8]

The Methyl Ester: A Point of Functionalization

The methyl ester at the 2-position offers a secondary site for modification. It can be readily hydrolyzed under basic conditions to the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a diverse library of amides. This transformation is critical for modulating solubility, cell permeability, and for introducing new hydrogen bonding interactions with the biological target.

The output of such a workflow is typically quantitative data on the inhibitory potency of the synthesized compounds. This is often expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

| Representative Data: Inhibitory Activity of Picolinate Derivatives | ||

| Compound Derivative | Target Kinase | IC₅₀ (nM) |

| Derivative A (Aryl = Phenyl) | VEGFR-2 | 150 |

| Derivative B (Aryl = 3-fluorophenyl) | VEGFR-2 | 45 |

| Derivative C (Aryl = Indazole) | ALK | 22 |

| Derivative D (Aryl = Pyrazole) | Aurora A | 8 |

| Note: This data is illustrative and synthesized for representative purposes based on activities reported for similar scaffolds. | ||

| [5] |

Section 4: Broader and Emerging Applications

While its role in kinase inhibition is well-established, the utility of this compound and related structures extends to other fields:

-

Agrochemical Synthesis: The pyridine core is present in many herbicides and pesticides. This building block serves as a valuable precursor for creating new agrochemical candidates. [2]* Material Science: The rigid, aromatic nature of the pyridine ring, combined with the ability to form extended conjugated systems via cross-coupling, makes this scaffold potentially useful in the synthesis of functional materials. [9]Applications could include organic electronic components, specialized polymers, or advanced coatings where tailored electronic or optical properties are desired. [10][11]

Conclusion

This compound is far more than a simple chemical reagent; it is a strategically designed building block that empowers researchers to access complex and biologically relevant chemical space. Its value is rooted in the combination of a privileged picolinate core with two orthogonal reactive handles—the bromine atom for Suzuki cross-coupling and the methyl ester for further functionalization. This allows for the systematic and efficient development of novel compounds, particularly potent kinase inhibitors for targeted cancer therapy. As the demand for sophisticated, highly tailored molecules continues to grow across the pharmaceutical, agrochemical, and material science sectors, the importance of versatile intermediates like this compound will only increase.

References

- Methyl 4-bromo-5-methylpicolinate | CAS 1256813-52-1 | AMERICAN ELEMENTS ®. American Elements. Available at: https://www.americanelements.

- This compound | 886365-06-6. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/synthonix/26172

- Methyl 4-bromo-6-methylpicolinate. Benchchem. Available at: https://www.benchchem.com/product/b201934

- Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. NINGBO INNO PHARMCHEM CO.,LTD. Available at: https://www.inno-pharmchem.

- This compound , 96% , 886365-06-6. CookeChem. Available at: https://www.cookechem.

- Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. NINGBO INNO PHARMCHEM CO.,LTD. Available at: https://www.inno-pharmchem.

- "application of Methyl 5-hydroxy-4-methylpicolinate in the synthesis of kinase inhibitors". Benchchem. Available at: https://www.benchchem.com/appnote/application-of-methyl-5-hydroxy-4-methylpicolinate-in-the-synthesis-of-kinase-inhibitors

- Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors. Benchchem. Available at: https://www.benchchem.com/appnote/2-bromo-5-methylpyridin-4-amine-in-the-synthesis-of-kinase-inhibitors

- An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. Benchchem. Available at: https://www.benchchem.com/appnote/an-in-depth-technical-guide-to-2-amino-5-bromo-4-methylpyridine

- This compound. Acros Pharmatech. Available at: https://www.

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents. Available at: https://patents.google.

- Methyl 4-bromo-5-methylpicolinate | C8H8BrNO2 | CID 71433328. PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/71433328

- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents. Available at: https://patents.google.

- 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | C8H8BrNO2. PubChem, National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/56763836

- 1196154-93-4|4-Bromo-5-methylpicolinic acid|BLD Pharm. BLD Pharm. Available at: https://www.bldpharm.com/products/1196154-93-4.html

- The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives. Benchchem. Available at: https://www.benchchem.com/appnote/the-versatility-of-2-amino-5-bromo-4-methylpyridine-in-drug-discovery

- Cas 1215860-20-0,Methyl 5-broMo-6-Methylpicolinate. LookChem. Available at: https://www.lookchem.com/cas-121/1215860-20-0.html

- Pharma API Intermediates. Pharma Noble Chem Ltd. Available at: https://www.pharmanoble.

- Methyl 5-bromo-6-methylpicolinate | 1215860-20-0. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh303c6847

- Methyl 5-bromo-3-methylpicolinate | 213771-32-5. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h5815f97e

- Methyl 5-bromo-6-methyl-picolinate. PubMed, National Center for Biotechnology Information. Available at: https://pubmed.ncbi.nlm.nih.gov/21581594/

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: https://www.mdpi.com/1420-3049/22/2/194

- Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports, Nature. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11164506/

- 213771-32-5|Methyl 5-bromo-3-methylpicolinate|BLD Pharm. BLD Pharm. Available at: https://www.bldpharm.com/products/213771-32-5.html

- Suzuki Coupling. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm

- The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/The-synthesis-of-novel-kinase-inhibitors-using-Hodson/9d545f44e5d606138f32c7003c200b8e6659714c

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: https://www.yonedalabs.com/suzuki-coupling

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling

- Suzuki cross-coupling reaction. Chem Help ASAP via YouTube. Available at: https://www.youtube.

- CN101514184A - A kind of synthetic method of 5-bromo-2-picoline. Google Patents. Available at: https://patents.google.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | C8H8BrNO2 | CID 56763836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound , 96% , 886365-06-6 - CookeChem [cookechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. lookchem.com [lookchem.com]

An In-depth Technical Guide to Methyl 5-bromo-4-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract and Strategic Importance

Methyl 5-bromo-4-methylpicolinate, identified by CAS number 886365-06-6, is a strategically important heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its substituted pyridine core, featuring a bromine atom, a methyl group, and a methyl ester, presents a unique combination of reactive sites. This guide provides an in-depth analysis of its physicochemical properties, synthesis, reactivity, and critical applications, particularly its role as a key intermediate in the development of active pharmaceutical ingredients (APIs). The strategic positioning of the bromo and methyl groups allows for diverse chemical transformations, making it a valuable scaffold for generating molecular diversity in drug discovery programs.[2]

Physicochemical Properties and Characterization

A comprehensive understanding of a compound's physical and chemical properties is foundational for its effective use in synthesis.

Key Properties

The essential properties of this compound are summarized below, compiled from various chemical suppliers and databases.[3][4][5]

| Property | Value | Source(s) |

| CAS Number | 886365-06-6 | [3][4] |

| Molecular Formula | C₈H₈BrNO₂ | [3][4] |

| Molecular Weight | 230.06 g/mol | [4] |

| IUPAC Name | methyl 5-bromo-4-methylpyridine-2-carboxylate | [4] |

| Physical Form | Solid | |

| Purity | Typically ≥96-97% | [3] |

| Storage Temperature | Room Temperature |

Spectroscopic Signature (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.5 ppm (s, 1H, H-6)

-

δ ~8.0 ppm (s, 1H, H-3)

-

δ ~3.9 ppm (s, 3H, -OCH₃)

-

δ ~2.5 ppm (s, 3H, Ar-CH₃)

-

-

Scientist's Note: The two aromatic protons are expected to appear as singlets due to the lack of ortho or meta coupling partners. Verifying the absence of coupling and the presence of the two methyl singlets at their expected shifts provides a strong confirmation of the structure. For unambiguous assignment, 2D NMR techniques like COSY and HMBC would be employed.[6]

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry. While specific, peer-reviewed synthetic procedures for this compound are not widely published, a plausible and logical synthetic route can be extrapolated from known transformations of pyridine derivatives.

A common strategy involves the functionalization of a pre-existing pyridine ring. A potential route could start from 2-amino-5-bromo-4-methylpyridine, proceeding through oxidation, esterification, and diazotization/hydrolysis steps.[7] However, a more direct approach, often employed in industrial settings, is the regioselective bromination of a suitable precursor.

Illustrative Synthetic Workflow

The following diagram outlines a logical, multi-step synthesis beginning from a commercially available picolinic acid derivative.

Caption: A plausible synthetic route to this compound.

Mechanistic Insight & Experimental Protocol

Step 1: N-Oxidation

-

Causality: The direct electrophilic bromination of methyl 4-methylpicolinate is challenging due to the deactivating effect of the ester group and the pyridine nitrogen. Converting the pyridine to its N-oxide derivative electronically enriches the ring, particularly at the 2- and 4- (and 6-) positions, making it more susceptible to electrophilic attack.

Step 2: Regioselective Bromination

-

Causality: The N-oxide group strongly directs incoming electrophiles. In this case, bromination is directed to the position para to the N-oxide (C5), away from the existing methyl group at C4. N-Bromosuccinimide (NBS) is a common, safer alternative to liquid bromine for this transformation.

Step 3: Deoxygenation

-

Causality: The final step is the removal of the N-oxide to restore the pyridine ring. Reagents like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) are effective for this reduction.

Protocol: Illustrative Synthesis via N-Oxide Intermediate

-

Materials: Methyl 4-methylpicolinate, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), N-Bromosuccinimide (NBS), Acetonitrile, Phosphorus trichloride (PCl₃).

-

Step 1: Oxidation: Dissolve Methyl 4-methylpicolinate (1.0 eq) in DCM. Cool to 0 °C. Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, quench with aqueous sodium thiosulfate solution and extract the product.

-

Step 2: Bromination: Dissolve the resulting N-oxide (1.0 eq) in acetonitrile. Add NBS (1.1 eq) and heat the mixture to 50-60 °C for 2-4 hours. Monitor by TLC. After cooling, remove the solvent under reduced pressure and purify the crude product.

-

Step 3: Deoxygenation: Dissolve the bromo N-oxide (1.0 eq) in DCM and cool to 0 °C. Add PCl₃ (1.2 eq) dropwise. Stir at 0 °C for 1 hour, then at room temperature for 2 hours. Carefully quench the reaction with ice-water and neutralize with aqueous sodium bicarbonate. Extract the final product, dry over anhydrous sodium sulfate, and purify by column chromatography.

Applications in Drug Discovery & Organic Synthesis

The true value of this compound lies in its utility as a versatile intermediate. The bromine atom at the C5 position is a key functional handle for introducing molecular complexity via cross-coupling reactions.[1][8]

Role as a Key Building Block

This compound serves as a critical precursor for creating more complex molecules, particularly APIs. The pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in drugs targeting a wide range of diseases.[1][2] The specific substitution pattern of this molecule allows chemists to build out complexity in a controlled manner.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation.[9]

-

Suzuki-Miyaura Coupling: This is arguably the most important reaction for this building block. It allows for the formation of a new carbon-carbon bond by coupling the pyridine core with an aryl or heteroaryl boronic acid or ester.[10][11] This is a primary method for constructing biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various amine groups at the C5 position.

-

Sonogashira Coupling: This allows for the introduction of alkyne functionalities.

The following diagram illustrates the central role of this compound in these key transformations.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound , 96% , 886365-06-6 - CookeChem [cookechem.com]

- 4. 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | C8H8BrNO2 | CID 56763836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aurumpharmatech.com [aurumpharmatech.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to Methyl 5-bromo-4-methylpicolinate: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Methyl 5-bromo-4-methylpicolinate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its molecular characteristics, synthetic pathways, chemical reactivity, and applications, offering field-proven insights for its effective use in research and development.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 886365-06-6) is a substituted pyridine derivative whose strategic arrangement of functional groups—a bromine atom, a methyl group, and a methyl ester—makes it a highly valuable intermediate.[1][2] The bromine atom, in particular, serves as a versatile synthetic handle for introducing molecular complexity through various cross-coupling reactions.[3]

The fundamental properties of this compound are summarized below, providing a quantitative foundation for its use in experimental design.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | methyl 5-bromo-4-methylpyridine-2-carboxylate | PubChem[2] |

| CAS Number | 886365-06-6 | PubChem[2] |

| Molecular Formula | C₈H₈BrNO₂ | PubChem[2] |

| Molecular Weight | 230.06 g/mol | PubChem[2] |

| Monoisotopic Mass | 228.97384 Da | PubChem[2] |

| SMILES | CC1=CC(=NC=C1Br)C(=O)OC | PubChem[2] |

| Appearance | Off-white to light yellow powder | Various Suppliers |

| Purity | Typically ≥96-97% | CookeChem, Sigma-Aldrich[1][4] |

Synthesis Strategy and Chemical Reactivity

The synthesis and subsequent reactions of this compound are central to its utility. Understanding these transformations allows researchers to strategically incorporate this moiety into larger, more complex molecules.

General Synthetic Workflow

A common and logical approach to synthesizing this compound involves a two-step process starting from 4-methylpicolinic acid. The causality behind this workflow is straightforward: the acid is first protected as a methyl ester to prevent unwanted side reactions during the subsequent, often harsh, bromination step. Regioselective bromination is then performed on the activated pyridine ring to yield the final product.

Caption: Generalized synthetic workflow for this compound.

Key Chemical Reactivity

The true synthetic power of this compound lies in the reactivity of its functional groups:

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 5-position is an excellent site for forming new carbon-carbon or carbon-heteroatom bonds. This makes it an ideal substrate for Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[3] This reactivity is fundamental to its role as a building block in drug discovery for exploring structure-activity relationships (SAR).

-

Ester Group Manipulation: The methyl ester at the 2-position can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, reduced to an alcohol, or used as a metal-binding pharmacophore in the design of enzyme inhibitors.[3]

Applications in Research and Drug Development

Substituted picolinates are prevalent scaffolds in medicinal chemistry due to their ability to act as bioisosteres of other aromatic systems and their capacity for metal chelation.

-

Scaffold for Complex Synthesis: As an intermediate, this compound is primarily used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[3][5] The strategic placement of its functional groups allows for sequential and controlled modifications.

-

Enzyme Inhibitor Development: Picolinic acid derivatives are actively investigated as inhibitors for various enzymes, notably metallo-β-lactamases (MBLs) like NDM-1, which are major contributors to antibiotic resistance.[3] The picolinate core can act as a metal-binding pharmacophore, chelating with the zinc ions in the enzyme's active site.[3] While this specific isomer is not explicitly cited in this role, its structural motifs are highly relevant to this field of research.

-

Versatile Building Block: The broader class of brominated methyl-pyridines serves as crucial intermediates in the synthesis of complex drug candidates, as demonstrated in patent literature for related compounds.[6]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

To illustrate the practical utility of this compound, the following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. The steps are designed to ensure reproducibility and high yield.

Objective: To synthesize Methyl 5-(4-methoxyphenyl)-4-methylpicolinate.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (0.04 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand in a small amount of dioxane. This pre-formation of the active catalyst complex is critical for ensuring efficient and reproducible catalytic turnover.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the main reaction flask. Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Reaction Initiation: Add the catalyst solution to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. The use of a mild organic solvent like ethyl acetate ensures efficient extraction of the product without reacting with it.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the pure coupled product.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not universally available, data from closely related compounds suggest the following precautions.

-

Hazards: Assumed to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust or vapors.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., argon) at 2-8°C is recommended.[9]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for researchers in drug discovery, medicinal chemistry, and materials science. Its well-defined structure and the predictable reactivity of its functional groups provide a reliable platform for the synthesis of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full synthetic potential.

References

- Methyl 5-bromo-4-methylpicolin

- Methyl 4-bromo-5-methylpicolinate | C8H8BrNO2 | CID 71433328.

- Methyl 4-bromo-5-methylpicolinate | CAS 1256813-52-1. AMERICAN ELEMENTS.

- 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | C8H8BrNO2.

- SAFETY DATA SHEET - Methyl bromoacet

- SAFETY DATA SHEET - 3-Bromo-4-methylpyridine. Fisher Scientific.

- SAFETY DATA SHEET - Generic Bromin

- 4-Bromo-5-methylpicolinic acid | 1196154-93-4. BLD Pharm.

- Methyl 5-bromo-3-methylpicolin

- Methyl 4-bromo-6-methylpicolin

- Methyl 5-bromo-6-methylpicolin

- Methyl 4-bromo-5-methylpicolin

- Methyl 5-broMo-6-Methylpicolin

- Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innov

- Exploring the Applications of Methyl 5-bromo-6-methylpicolinate Beyond Pharma. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Methyl 5-bromo-4-methylpicolin

- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

Sources

- 1. This compound , 96% , 886365-06-6 - CookeChem [cookechem.com]

- 2. 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | C8H8BrNO2 | CID 56763836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound [myskinrecipes.com]

- 6. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. 1256813-52-1|Methyl 4-bromo-5-methylpicolinate|BLD Pharm [bldpharm.com]

Spectroscopic Profile of Methyl 5-bromo-4-methylpicolinate: A Technical Guide

Introduction

Methyl 5-bromo-4-methylpicolinate (CAS No. 886365-06-6) is a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and materials science.[1][2] As with any compound destined for high-value applications, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule, revealing its atomic connectivity and chemical environment. This guide offers a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While a complete set of publicly available, experimentally-derived spectra for this specific molecule is limited, this document leverages established spectroscopic principles and data from closely related analogues to provide a robust, predictive analysis. The methodologies detailed herein represent the gold standard for the acquisition and interpretation of spectroscopic data for novel organic compounds.

Chemical Structure and Properties

-

IUPAC Name: Methyl 5-bromo-4-methylpyridine-2-carboxylate[1]

-

Molecular Formula: C₈H₈BrNO₂[2]

-

Molecular Weight: 230.06 g/mol [2]

-

Structure:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum of this compound is expected to show four distinct signals, corresponding to the two aromatic protons and the two methyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~8.55 | Singlet | 1H | H-6 | The proton at position 6 is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton. Its chemical shift is influenced by the electron-withdrawing nature of the pyridine nitrogen. |

| ~7.95 | Singlet | 1H | H-3 | The proton at position 3 is ortho to the electron-withdrawing carboxylate group, leading to a downfield shift. |

| ~3.95 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group typically resonate in this region. |

| ~2.50 | Singlet | 3H | Ar-CH₃ | The protons of the methyl group attached to the aromatic ring are expected in this region. |

Predicted spectrum acquired in CDCl₃ at 400 MHz.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum is predicted to display eight signals, one for each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~165.0 | C=O | The carbonyl carbon of the methyl ester is expected in this region. |

| ~151.0 | C-2 | The carbon bearing the carboxylate group is significantly deshielded. |

| ~149.0 | C-6 | The carbon adjacent to the nitrogen is deshielded. |

| ~146.0 | C-4 | The carbon attached to the methyl group. |

| ~125.0 | C-3 | Aromatic CH carbon. |

| ~118.0 | C-5 | The carbon bearing the bromine atom is expected to be shifted to this region due to the heavy atom effect. |

| ~52.5 | -OCH₃ | The carbon of the ester's methyl group. |

| ~18.0 | Ar-CH₃ | The carbon of the aromatic methyl group. |

Predicted spectrum acquired in CDCl₃ at 100 MHz.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for obtaining high-quality NMR spectra.

Caption: Workflow for FTIR sample preparation and data acquisition via the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, providing valuable structural information. [3][4]

| m/z | Predicted Fragment | Rationale |

|---|---|---|

| 231/229 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (~1:1 ratio). |

| 200/198 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 172/170 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 119 | [M - Br - OCH₃]⁺ | Subsequent loss of bromine and the methoxy radical. |

Experimental Protocol for EI-MS Data Acquisition

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Synthesis Overview

A common laboratory-scale synthesis of this compound involves the esterification of its corresponding carboxylic acid. [5]

Caption: Fischer esterification synthesis of the title compound.

Understanding the synthetic route is crucial for spectroscopic analysis as it provides insights into potential starting material carryover or side-product formation that may be observed in the spectra.

Conclusion

The predicted spectroscopic data and standardized protocols presented in this guide provide a comprehensive framework for the characterization of this compound. By combining ¹H NMR, ¹³C NMR, FTIR, and MS, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity and reproducibility of their downstream applications.

References

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- White Bear Photonics. (2025, June 20). Unlocking FTIR: From Fundamentals to Sample Prep.

- Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from a university chemistry department's website.

- UniTechLink. (2023). Step-by-step Analysis of FTIR.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from CU Boulder Organic Chemistry website.

- Wikipedia. (n.d.). Electron ionization.

- LibreTexts Chemistry. (2022, July 3). 3.1: Electron Ionization.

- Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods.

- Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?

- Creative Proteomics. (n.d.). Electron Ionization.

- Unknown. (n.d.). NMR Data Processing.

- LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS.

- Schorn, C. (2002).

- Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.

- AccelaChemBio. (n.d.). 886365-06-6, this compound.

- BLD Pharm. (n.d.). 886365-06-6|this compound.

- CookeChem. (n.d.). This compound , 96% , 886365-06-6.

- Ambeed. (n.d.). 886365-06-6 | this compound | Bromides.

- PubChem. (n.d.). Methyl 4-bromo-5-methylpicolinate.

- Sigma-Aldrich. (n.d.). This compound | 886365-06-6.

- BLD Pharm. (n.d.). 1196154-93-4|4-Bromo-5-methylpicolinic acid.

- Aurum Pharmatech. (n.d.). Buy this compound | 886365-06-6.

- Benchchem. (n.d.). 5-Bromo-6-methylpicolinaldehyde | 137778-18-8.

- Chemicalbook. (2025, October 14). 5-BROMO-4-METHYL-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 886365-06-6.

- Sigma-Aldrich. (n.d.). Methyl 5-bromo-3-methylpicolinate | 213771-32-5.

- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

- MDPI. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank, 2023, m1623.

- Ambeed. (n.d.). 886365-02-2 | 5-Bromo-4-methylpyridine-2-carboxylic acid | Bromides.

Sources

1H NMR and 13C NMR spectrum of Methyl 5-bromo-4-methylpicolinate.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Methyl 5-bromo-4-methylpicolinate

Introduction: The Structural Imperative of Substituted Pyridines

In the landscape of modern drug development and materials science, pyridine derivatives represent a cornerstone of molecular design. Their prevalence in pharmaceuticals, agrochemicals, and functional materials necessitates robust and unequivocal methods for structural characterization.[1] Among the most powerful of these methods is Nuclear Magnetic Resonance (NMR) spectroscopy, which provides an unparalleled window into the molecular architecture, connectivity, and electronic environment of a compound.[1]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of This compound (IUPAC Name: Methyl 5-bromo-4-methylpyridine-2-carboxylate). As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from closely related analogues and foundational NMR principles to present a predictive but highly accurate spectral interpretation. This approach, rooted in established substituent effects and empirical data, serves as a reliable framework for researchers encountering this or structurally similar molecules. We will delve into the expected chemical shifts, coupling patterns, and the advanced 2D NMR techniques required for unambiguous structural validation.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR data, the following standardized numbering scheme for this compound will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Part 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information about the electronic environment of protons in the molecule. The chemical shifts are influenced by proximity to the electronegative nitrogen atom, the electron-withdrawing effects of the bromine atom and the methoxycarbonyl group, and the electron-donating nature of the methyl group.[1][2]

Expected Chemical Shifts and Multiplicities

The aromatic protons on a pyridine ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the ring's diamagnetic anisotropy and the influence of the nitrogen atom.[1] Protons alpha to the nitrogen (at C2 and C6) are the most deshielded.[1][3]

-

H6 (Position 6): This proton is alpha to the ring nitrogen, placing it in the most deshielded environment. Its signal is expected to be a singlet and appear furthest downfield.

-

H3 (Position 3): This proton is beta to the nitrogen and ortho to the electron-withdrawing methoxycarbonyl group, which will also shift it downfield. It is expected to appear as a singlet.

-

C10-H₃ (Ester Methyl Protons): The protons of the methoxy group are in a relatively standard environment. Based on data for methyl picolinate, their chemical shift will be around δ 3.9-4.0 ppm.[4] This will be a sharp singlet integrating to 3 protons.

-

C11-H₃ (Ring Methyl Protons): The protons of the methyl group attached to the pyridine ring will appear as a singlet. Its chemical shift will be influenced by the adjacent bromine and the overall aromatic system.

Data Summary: Predicted ¹H NMR

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H6 | 8.4 - 8.6 | Singlet (s) | 1H | Alpha to electronegative nitrogen; most deshielded aromatic proton.[1] |

| H3 | 8.1 - 8.3 | Singlet (s) | 1H | Beta to nitrogen, ortho to electron-withdrawing ester group. |

| OCH₃ (C10) | 3.9 - 4.1 | Singlet (s) | 3H | Typical range for a methyl ester on an aromatic ring.[4] |

| CH₃ (C11) | 2.5 - 2.7 | Singlet (s) | 3H | Aromatic methyl group influenced by adjacent bromine. |

Part 2: Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents and the nitrogen heteroatom.

Expected Chemical Shifts

-

Pyridine Ring Carbons: The carbons adjacent to the nitrogen (C2, C6) are significantly shifted downfield. The carbon bearing the bromine (C5) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect," while the carbons ortho and para to the bromine will be deshielded.

-

Carbonyl Carbon (C7): The ester carbonyl carbon will appear in the characteristic downfield region for esters, typically around δ 165 ppm.

-

Methyl Carbons (C10, C11): The ester methoxy carbon (C10) will be in the δ 50-55 ppm range, while the ring methyl carbon (C11) will be further upfield, typically δ 18-25 ppm.

Data Summary: Predicted ¹³C NMR

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (C=O) | 164 - 166 | Typical chemical shift for an ester carbonyl carbon.[5] |

| C2 | 149 - 152 | Alpha to nitrogen and attached to the ester group, causing significant deshielding. |

| C6 | 148 - 151 | Alpha to nitrogen, highly deshielded. |

| C4 | 145 - 148 | Attached to the methyl group. |

| C3 | 125 - 128 | Beta to nitrogen, influenced by adjacent ester. |

| C5 | 118 - 122 | Attached to bromine; the heavy atom effect causes a relative upfield shift. |

| C10 (OCH₃) | 52 - 54 | Standard chemical shift for an ester methoxy carbon.[5] |

| C11 (CH₃) | 20 - 23 | Typical range for a methyl group on an aromatic ring. |

Part 3: Structural Verification with 2D NMR Spectroscopy

While 1D NMR provides substantial information, 2D NMR experiments are essential for the definitive and unambiguous assignment of all proton and carbon signals, especially in complex or highly substituted molecules.[1]

Key 2D NMR Experiments

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, no cross-peaks are expected between the aromatic protons H3 and H6, as they are separated by five bonds and exhibit no scalar coupling. This absence of correlation is a key piece of confirmatory data.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It would be used to definitively link H3 to C3, H6 to C6, the C10 protons to the C10 carbon, and the C11 protons to the C11 carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the complete molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). The expected key HMBC correlations are visualized below and would serve to piece the molecular puzzle together unequivocally.

Visualization of Key HMBC Correlations

Caption: Predicted key HMBC correlations for structural confirmation.

Part 4: Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended.

Workflow for NMR Analysis

Caption: Standard workflow for complete NMR-based structural elucidation.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be required if solubility is poor.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). For aqueous-based solvents, DSS or TSP is used.[6]

-

Ensure the solution is clear and free of particulate matter.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. Use the solvent deuterium lock signal for this purpose.

-

-

1D Spectrum Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. A spectral width of approximately 16 ppm, centered around 8 ppm, is appropriate. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum to ensure all carbon signals appear as singlets. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. A spectral width of 240 ppm is standard.

-

-

2D Spectra Acquisition:

-

Acquire standard gradient-selected (gs) COSY, HSQC, and HMBC spectra using the manufacturer's recommended pulse programs and parameters. These experiments are crucial for definitive assignments.[7]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct all spectra manually to ensure pure absorption lineshapes.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the signals in the ¹H spectrum.

-

Reference the spectra by setting the TMS signal to 0.00 ppm in both ¹H and ¹³C dimensions. If residual solvent peaks are used for referencing, consult established tables for their correct chemical shifts.[6][8]

-

Conclusion

This guide provides a detailed, predictive framework for the analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and data from analogous structures, we have outlined the expected spectral features, including chemical shifts and signal multiplicities. Furthermore, we have detailed the critical role of 2D NMR experiments, particularly HMBC, in providing the unambiguous correlations necessary for complete structural verification. The provided experimental protocol offers a robust methodology for acquiring high-quality data. This comprehensive approach ensures that researchers can confidently identify and characterize this important heterocyclic building block, facilitating its application in scientific research and development.

References

- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

- PubChem. (n.d.). Methyl 4-bromo-5-methylpicolinate. National Center for Biotechnology Information.

- Abramov, P. A., et al. (2019). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences: Chemistry.

- St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.

- ChemicalBook. (n.d.). Methyl picolinate(2459-07-6) 1H NMR spectrum.

- LibreTexts Chemistry. (2023). 5.5: Chemical Shift.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- Chiavazza, C., et al. (2018). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molecules.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. Methyl picolinate(2459-07-6) 1H NMR spectrum [chemicalbook.com]

- 5. Methyl picolinate(2459-07-6) 13C NMR spectrum [chemicalbook.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. mdpi.com [mdpi.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Technical Guide to the Solubility of Methyl 5-bromo-4-methylpicolinate in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 5-bromo-4-methylpicolinate. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document will delve into the theoretical principles governing its solubility, predictive analysis based on its molecular structure, and detailed, field-proven methodologies for empirical solubility determination.

Introduction to this compound

This compound is a substituted pyridine derivative with the chemical formula C₈H₈BrNO₂ and a molecular weight of approximately 230.06 g/mol .[1][2][3] Its structure, featuring a pyridine ring, a bromine atom, a methyl group, and a methyl ester, dictates its physicochemical properties and, consequently, its solubility in various solvents. Understanding its solubility is a critical first step in a multitude of applications, including reaction chemistry, formulation development, purification, and analytical characterization.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [1][2][3] |

| Molecular Weight | 230.06 g/mol | [1][2][3] |

| Appearance | White to light yellow solid | [4] |

| Predicted Boiling Point | 319.8±37.0 °C | [4] |

| Predicted pKa | 0.16±0.10 | [4] |

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by a combination of factors, including the intermolecular forces between the solute and solvent molecules, and the energy required to break the crystal lattice of the solute.

The "Like Dissolves Like" Principle

A fundamental concept in predicting solubility is the principle of "like dissolves like".[5][6][7][8][9] This principle states that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents readily dissolve polar and ionic solutes.

-

Nonpolar Solvents are effective at dissolving nonpolar solutes.

This compound possesses both polar and nonpolar characteristics. The pyridine ring with its nitrogen atom, the ester group, and the bromine atom contribute to its polarity. The methyl groups and the aromatic ring itself introduce nonpolar character. Therefore, its solubility will be a nuanced interplay of these features with the chosen solvent.

Crystal Lattice Energy

For a solid to dissolve, the energy released from the interaction of the solute molecules with the solvent molecules (solvation energy) must be sufficient to overcome the energy holding the solute molecules together in the crystal lattice (lattice energy).[10][11][12][13][14] Compounds with very high lattice energies are often less soluble, even in solvents where favorable intermolecular interactions are possible.[12]

Predicted Solubility Profile of this compound

Based on its structure, we can predict the likely solubility of this compound in common laboratory solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of the nitrogen atom and ester group allows for some hydrogen bonding with protic solvents. However, the overall nonpolar character from the pyridine ring, methyl groups, and bromine atom will likely limit high solubility in highly polar solvents like water. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar regions of the molecule. The absence of strong hydrogen bonding networks in these solvents, compared to protic solvents, often makes them better at solvating moderately polar organic compounds. |

| Nonpolar | Hexanes, Toluene | Low | The significant polarity introduced by the heteroatoms and the ester group will likely make it poorly soluble in entirely nonpolar solvents. |

Experimental Determination of Solubility

Given the absence of readily available experimental data, empirical determination is necessary. The following protocols are standard methods for accurately measuring solubility in a laboratory setting.

Visual Assessment for Qualitative Solubility

This method provides a rapid, qualitative or semi-quantitative estimation of solubility.

Protocol:

-

Preparation: Add a small, known amount (e.g., 1-5 mg) of this compound to a clean, dry vial.

-

Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the test solvent to the vial.

-

Mixing: Vigorously mix the sample by vortexing or sonication for a set period (e.g., 1-2 minutes).[15]

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles. A clear solution indicates that the compound is soluble at that concentration.[15][16]

-

Titration: If the solid dissolves completely, add another known amount of the compound and repeat the process until undissolved solid remains. If the initial amount does not dissolve, incrementally add more solvent until a clear solution is obtained.

-

Classification: The solubility can then be classified based on the amount of solvent required to dissolve a given amount of solute.

Quantitative Determination by UV/Vis Spectroscopy

For compounds with a UV chromophore, like this compound, UV/Vis spectroscopy offers a reliable method for quantifying solubility.[17][18][19][20][21]

Protocol:

-

Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. Ensure there is undissolved solid at the bottom.

-

Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: Carefully filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove all undissolved solids.

-

Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the spectrophotometer.

-

Measurement: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax).

-

Quantification: Calculate the concentration of the saturated solution using a pre-established calibration curve of known concentrations of the compound in the same solvent.

High-Performance Liquid Chromatography (HPLC) for Precise Quantification

HPLC is a highly accurate and widely used method for determining solubility, especially for complex mixtures or when high precision is required.[22][23][24][25][26]

Protocol:

-

Prepare a Saturated Solution: Follow steps 1 and 2 from the UV/Vis spectroscopy protocol.

-

Sample Preparation: Filter the supernatant through a syringe filter (e.g., 0.22 µm).

-

Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of the HPLC detector.

-

Analysis: Inject the diluted sample into an HPLC system equipped with a suitable column and a UV detector set to an appropriate wavelength.

-

Quantification: Determine the concentration of the compound by comparing the peak area to a calibration curve generated from standards of known concentrations.

Visualizing the Experimental Workflow

The general workflow for determining solubility can be visualized as follows:

Caption: A generalized workflow for the quantitative determination of solubility.

Safety Information

While a specific safety data sheet (SDS) for this compound was not found, related compounds suggest that it should be handled with care.[27][28][29] Standard laboratory safety practices should be followed. Assume the compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[27][29] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

Conclusion

While specific, published solubility data for this compound is scarce, a strong predictive assessment can be made based on its molecular structure and the fundamental principles of solubility. It is anticipated to have moderate to high solubility in polar aprotic solvents, with lower solubility in polar protic and nonpolar solvents. For definitive quantitative data, the experimental protocols outlined in this guide provide robust and reliable methods for its determination. Accurate solubility data is essential for the effective application of this compound in research and development.

References

- Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term.

- Study.com. (n.d.). Explain the phrase "like dissolves like.".

- The Fountain Magazine. (n.d.). Like Dissolves Like.

- Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?.

- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Chemistry LibreTexts. (2025, August 4). 6.6: Lattice Energy and Solubility.

- PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry.

- ACS Publications. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- QuickTakes. (n.d.). Student Question : How is crystal lattice energy used to predict solubility and reactivity?.

- Medium. (2022, July 11). Create a Flowchart using Graphviz Dot.

- Chemistry Stack Exchange. (2014, July 13). Why do ionic substances with higher lattice energies tend to be less soluble in water than substances with lower lattice energies?.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy?.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Chemistry LibreTexts. (2023, May 3). 9.12: Lattice Energies and Solubility.

- ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.

- ResearchGate. (2025, August 5). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- NIH. (n.d.). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Roots Press. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications.

- Joel Dare. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot.

- Khan Academy. (n.d.). Solubility of organic compounds [Video].

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Sketchviz. (n.d.). Guide to Flowcharts in Graphviz.

- Sketchviz. (n.d.). Graphviz Examples and Tutorial.

- European Union. (2021, February 15). for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE.

- PubChem. (n.d.). Methyl 4-bromo-5-methylpicolinate.

- American Elements. (n.d.). Methyl 4-bromo-5-methylpicolinate.

- Graphviz. (2024, September 28). DOT Language.

- SynZeal. (n.d.). Safety Data Sheet.

- PubChem. (n.d.). Methyl 5-bromo-3-methylpicolinate.

- Cell Press. (n.d.). Measuring solubility automatically with vision.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Scribd. (n.d.). Solubility Verification Methods | PDF.

- PubChem. (2025, August 30). 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester.

- University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Department of Chemistry.

- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties 1.

Sources

- 1. Methyl 4-bromo-5-methylpicolinate | C8H8BrNO2 | CID 71433328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. 2-Pyridinecarboxylic acid, 5-bromo-4-methyl-, methyl ester | C8H8BrNO2 | CID 56763836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound , 96% , 886365-06-6 - CookeChem [cookechem.com]

- 5. fiveable.me [fiveable.me]

- 6. homework.study.com [homework.study.com]

- 7. fountainmagazine.com [fountainmagazine.com]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Student Question : How is crystal lattice energy used to predict solubility and reactivity? | Chemistry | QuickTakes [quicktakes.io]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. rootspress.org [rootspress.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pharmaguru.co [pharmaguru.co]

- 24. researchgate.net [researchgate.net]

- 25. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 26. improvedpharma.com [improvedpharma.com]

- 27. synzeal.com [synzeal.com]

- 28. fishersci.com [fishersci.com]

- 29. Methyl 5-bromo-3-methylpicolinate | 213771-32-5 [sigmaaldrich.com]

Introduction: The Strategic Value of a Functionalized Picolinate

An In-depth Technical Guide to the Reactivity Profile of Methyl 5-bromo-4-methylpicolinate

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance.[1] Among these, the pyridine ring is a privileged structural motif found in a significant number of FDA-approved drugs.[2] this compound is a highly functionalized pyridine derivative that serves as a versatile and strategic building block for the synthesis of complex molecular architectures. Its utility stems from the orthogonal reactivity of its distinct functional groups: a reactive carbon-bromine bond poised for cross-coupling, a modifiable methyl ester, and the inherent electronic properties of the pyridine ring itself.

This guide provides an in-depth exploration of the reactivity profile of this compound. We will move beyond simple reaction lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Molecular Architecture and Key Reactive Centers

The reactivity of this compound is dictated by three primary functional centers. Understanding the interplay between these groups is crucial for designing successful synthetic strategies.

-

The C5-Bromine Bond: This is the most prominent site for synthetic elaboration. The C(sp²)-Br bond is a classic handle for a wide array of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[3]

-

The C2-Methyl Ester: The ester group offers a secondary site for modification. It can undergo hydrolysis to the corresponding carboxylic acid, reduction to a primary alcohol, or conversion to an amide, providing avenues for scaffold modification or the introduction of new pharmacophoric elements.[4][5]

-

The Pyridine Ring: The nitrogen atom imparts a basic character to the molecule and influences the electronic distribution of the ring, activating it towards certain transformations while also presenting a potential site for catalyst inhibition in cross-coupling reactions.[6]

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ at 2 mol% and SPhos at 4 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

| Parameter | Typical Condition | Purpose / Comment |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Provides the active Pd(0) species for the catalytic cycle. |

| Ligand | SPhos, XPhos, RuPhos | Bulky ligands prevent catalyst inhibition by the pyridine N. [6] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for efficient transmetalation. |

| Solvent | Dioxane/H₂O, Toluene, DMF | Aqueous mixtures often accelerate the reaction. |

| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |

Table 1: Summary of Typical Suzuki-Miyaura Reaction Parameters.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for constructing carbon-nitrogen bonds, coupling the bromopyridine with a primary or secondary amine. [7]It is invaluable for creating libraries of aminopyridine derivatives, a common scaffold in pharmacologically active molecules. [7] Mechanistic Insight & Experimental Causality: Similar to the Suzuki coupling, the mechanism involves oxidative addition, but is followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and reductive elimination. [7]The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is critical to deprotonate the amine complex without competing in other side reactions. [8]The use of chelating bis(phosphine) ligands helps overcome the chelation effect of the pyridine substrate on the palladium catalyst. [1]For volatile amines, conducting the reaction in a sealed tube is a practical strategy to maintain the concentration of the amine and drive the reaction to completion. [1][8] Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a sealable reaction tube with this compound (1.0 eq.), the palladium precatalyst (e.g., [Pd₂(dba)₃] at 2.5 mol%), a suitable phosphine ligand (e.g., (±)-BINAP at 7.5 mol%), and sodium tert-butoxide (1.4 eq.). [9]2. Reagent Addition: Add anhydrous toluene, followed by the amine (1.2 eq.).

-

Sealing & Heating: Securely seal the tube and heat the mixture to 80-110 °C with stirring.

-

Monitoring & Work-up: After consumption of the starting material (monitored by TLC/LC-MS), cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate, wash with brine, and dry the organic phase over MgSO₄. [9]5. Purification: After filtration and solvent evaporation, purify the residue by column chromatography or recrystallization.

| Parameter | Typical Condition | Purpose / Comment |

| Catalyst | [Pd₂(dba)₃], Pd(OAc)₂ | Common and effective palladium precatalysts. [9] |

| Ligand | BINAP, Xantphos, dppf | Bidentate ligands stabilize the catalyst and prevent side reactions. [1] |

| Base | NaOt-Bu, LHMDS | Strong, non-nucleophilic base is required for amido complex formation. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential. |

| Temperature | 80 - 110 °C | Drives the reaction, especially for less reactive amines. |

Table 2: Summary of Typical Buchwald-Hartwig Amination Parameters.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the bromopyridine with a terminal alkyne. This reaction is one of the most effective methods for synthesizing substituted alkynes and conjugated enynes. [10][11] Mechanistic Insight & Experimental Causality: The reaction proceeds via two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst. [12]The palladium cycle mirrors other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. [12]The use of an amine base, such as triethylamine (Et₃N), is crucial as it serves both as the base to deprotonate the alkyne and often as a solvent or co-solvent. [10]Copper(I) iodide (CuI) is the standard co-catalyst for this transformation.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂ at 2.5 mol%), a ligand (e.g., PPh₃ at 5 mol%), and Copper(I) iodide (CuI at 5 mol%). [3]2. Reagent Addition: Add anhydrous DMF, followed by this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and triethylamine. [3]3. Heating: Heat the reaction mixture to 100 °C and stir for 3-5 hours. [10]4. Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product via column chromatography.

Functional Group Transformations of the Methyl Ester

The methyl ester at the C2 position provides a secondary handle for diversification.

Saponification (Ester Hydrolysis)

The most fundamental transformation is the hydrolysis of the methyl ester to the corresponding 5-bromo-4-methylpicolinic acid. This is typically achieved under basic conditions.

Experimental Protocol: Ester Hydrolysis

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of THF and water.

-